molecular formula C11H18O4 B8324881 Methyl 5-methoxycarbonyl-oct-7-enoate

Methyl 5-methoxycarbonyl-oct-7-enoate

Cat. No.: B8324881
M. Wt: 214.26 g/mol
InChI Key: NYUVWUHCXKYFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxycarbonyl-oct-7-enoate is an α,β-unsaturated ester characterized by an eight-carbon chain (oct-7-enoate) with a methoxycarbonyl (-COOCH₃) substituent at the fifth position and a terminal methyl ester group. Its structure includes a conjugated double bond (C7–C8), which influences its reactivity and physical properties.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-prop-2-enylhexanedioate

InChI

InChI=1S/C11H18O4/c1-4-6-9(11(13)15-3)7-5-8-10(12)14-2/h4,9H,1,5-8H2,2-3H3

InChI Key

NYUVWUHCXKYFCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(CC=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Key Features: Contains a triple bond (pent-2-ynoate), diphenyl substituents at C5, and an ethoxycarbonyloxy (-OCOOCH₂CH₃) group.
  • Comparison: The triple bond introduces rigidity and reduced solubility compared to the oct-7-enoate’s double bond. Ethyl esters generally exhibit lower volatility than methyl esters due to increased molecular weight .
(b) 5-Methoxy-5-oxopentanoic Acid
  • Key Features : A shorter-chain (five-carbon) compound with a carboxylic acid (-COOH) and methoxycarbonyl group.
  • Comparison :
    • The carboxylic acid group increases polarity, enhancing water solubility compared to methyl esters.
    • The absence of a conjugated double bond limits its utility in conjugate addition reactions .
(c) 8-O-Acetylshanzhiside Methyl Ester
  • Key Features : A cyclic methyl ester with acetyloxy and glycosidic substituents.
  • Comparison: The complex cyclic structure reduces flexibility and may confer pharmacological activity, unlike the linear oct-7-enoate. Glycosidic linkages improve stability in biological systems, a feature absent in the target compound .

Physical and Chemical Properties

Property Methyl 5-Methoxycarbonyl-oct-7-enoate (Inferred) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate 5-Methoxy-5-oxopentanoic Acid
State Likely liquid or low-melting solid Crystalline solid Powder or crystalline solid
Solubility Moderate in organic solvents Low (due to diphenyl groups) High in polar solvents (e.g., water)
Volatility Moderate (methyl ester) Low (ethyl ester, bulky groups) Low (carboxylic acid)
Reactivity High (α,β-unsaturated ester) Moderate (steric hindrance) Low (saturated chain)

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